molecular formula C6H8N2O2 B2447737 (3-Methoxypyridazin-4-yl)methanol CAS No. 1591827-03-0

(3-Methoxypyridazin-4-yl)methanol

Cat. No.: B2447737
CAS No.: 1591827-03-0
M. Wt: 140.142
InChI Key: MYRACUIRKNOXQE-UHFFFAOYSA-N
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Description

(3-Methoxypyridazin-4-yl)methanol: is an organic compound with the molecular formula C6H8N2O2 . It is characterized by a pyridazine ring substituted with a methoxy group at the third position and a hydroxymethyl group at the fourth position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxypyridazin-4-yl)methanol typically involves the reaction of 3-methoxypyridazine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a reducing agent like sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxypyridazin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed:

    Oxidation: The major products include 3-methoxypyridazine-4-carboxaldehyde and 3-methoxypyridazine-4-carboxylic acid.

    Reduction: The major products include 3-methoxypyridazine-4-methanol and 3-methoxypyridazine-4-amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridazine derivatives.

Scientific Research Applications

Chemistry: (3-Methoxypyridazin-4-yl)methanol is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine: The compound’s potential medicinal properties are of interest in the development of new pharmaceuticals. Its ability to interact with biological targets and pathways makes it a promising lead compound for the treatment of various diseases.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and dyes. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3-Methoxypyridazin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

    (3-Hydroxypyridazin-4-yl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.

    (3-Methylpyridazin-4-yl)methanol: Similar structure but with a methyl group instead of a methoxy group.

    (3-Chloropyridazin-4-yl)methanol: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness: (3-Methoxypyridazin-4-yl)methanol is unique due to the presence of both a methoxy group and a hydroxymethyl group on the pyridazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-methoxypyridazin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6-5(4-9)2-3-7-8-6/h2-3,9H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRACUIRKNOXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1591827-03-0
Record name (3-METHOXYPYRIDAZIN-4-YL)METHANOL
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